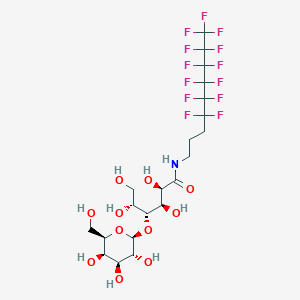
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-N-(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl)-4-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FLAC6, also known by its IUPAC name (4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononylamine) lactobionamide, is a lactobionamide surfactant with a perfluorinated tail. This compound is primarily used for the extraction and stabilization of membrane proteins, offering enhanced stability and preserving their native three-dimensional structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
FLAC6 is synthesized through a series of chemical reactions involving the introduction of a perfluorinated tail to a lactobionamide molecule. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced as a white powder with a molecular formula of C21H28F13NO11 and a molecular weight of 717.4 g/mol .
Industrial Production Methods
Industrial production of FLAC6 involves large-scale chemical synthesis, purification, and quality control processes to ensure high purity and stability. The compound is typically stored in a freezer at temperatures below -20°C to maintain its stability for up to one year .
Chemical Reactions Analysis
Types of Reactions
FLAC6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: FLAC6 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving FLAC6 include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired products and the nature of the reagents used.
Major Products Formed
The major products formed from the reactions of FLAC6 include oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Scientific Research Applications
FLAC6 has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the extraction and stabilization of membrane proteins, which are crucial for studying cellular functions and interactions.
Medicine: Utilized in the development of therapeutic agents targeting membrane proteins.
Industry: Applied in the production of detergents and other chemical products requiring stable surfactants
Mechanism of Action
FLAC6 exerts its effects by interacting with membrane proteins and stabilizing their structure. The perfluorinated tail of the compound allows it to integrate into the lipid bilayer of biological membranes, thereby solubilizing and stabilizing the membrane proteins. This interaction preserves the native three-dimensional structure and function of the proteins, making them suitable for further study and application .
Comparison with Similar Compounds
Similar Compounds
FLAC5: Another lactobionamide surfactant with a shorter perfluorinated tail.
FLAC7: A lactobionamide surfactant with a longer perfluorinated tail.
Triton X-100: A nonionic surfactant commonly used for membrane protein extraction.
Uniqueness of FLAC6
FLAC6 is unique due to its specific molecular structure, which provides enhanced stability and solubilization of membrane proteins compared to other similar compounds. The perfluorinated tail of FLAC6 allows for better integration into lipid bilayers, making it a more effective surfactant for membrane protein extraction and stabilization .
Properties
IUPAC Name |
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-N-(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28F13NO11/c22-16(23,17(24,25)18(26,27)19(28,29)20(30,31)21(32,33)34)2-1-3-35-14(44)11(42)10(41)13(6(38)4-36)46-15-12(43)9(40)8(39)7(5-37)45-15/h6-13,15,36-43H,1-5H2,(H,35,44)/t6-,7-,8+,9+,10-,11-,12-,13-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAQBXSRVMHNKX-BUTOKUIXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CNC(=O)C(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28F13NO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
717.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl-d3]-octadecanamide](/img/structure/B8069928.png)
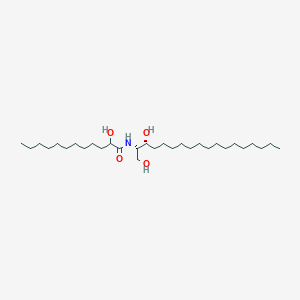
![N-[(E,2R,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B8069938.png)
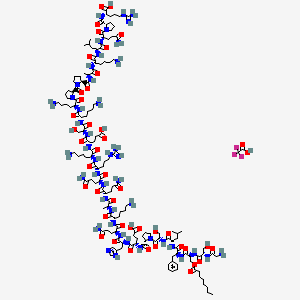
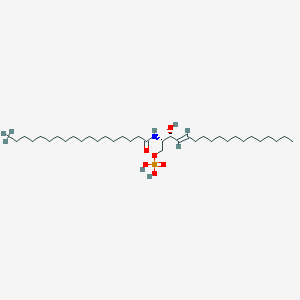
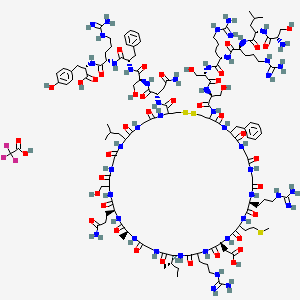
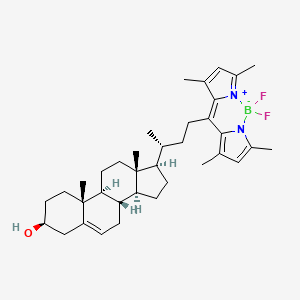



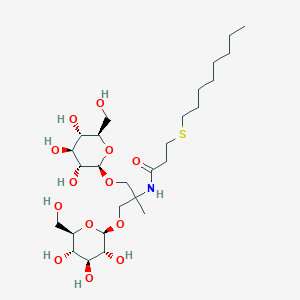

![7-[(E)-but-2-en-2-yl]-1-[(Z)-but-2-en-2-yl]-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B8070009.png)
